molecular formula C11H16N2O2S B1328132 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide CAS No. 1017782-61-4

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Cat. No. B1328132
CAS RN: 1017782-61-4
M. Wt: 240.32 g/mol
InChI Key: JHTKYQQQHIFMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C11H16N2O2S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has been studied using Density Functional Theory (DFT) . The compound has a molecular weight of 240.32 .


Physical And Chemical Properties Analysis

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a solid compound with a melting point of 72 - 74 degrees Celsius . Its InChI code is 1S/C11H16N2O2S/c14-16 (15)12-8-4-5-9-13 (16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 .

Scientific Research Applications

Antimicrobial Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is related, has shown promising antimicrobial properties . The benzyl group attached to the thiadiazepane ring can influence the compound’s ability to interact with bacterial cell walls or disrupt essential microbial enzymes, leading to potential use in treating bacterial infections.

Antiviral Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have been reported to possess antiviral activities . The unique structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could be explored for its efficacy against various viral pathogens, potentially contributing to the development of new antiviral drugs.

Antihypertensive Effects

The literature indicates that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide exhibit antihypertensive effects . Research into 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could uncover its potential as a novel antihypertensive agent, possibly through vasodilation or modulation of blood pressure-regulating pathways.

Antidiabetic Potential

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been associated with antidiabetic properties . Investigating the role of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in glucose metabolism and insulin signaling could lead to new insights into diabetes management and treatment options.

Anticancer Research

The structural analogs of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide have shown anticancer activities . This compound could be studied for its potential to inhibit cancer cell proliferation or induce apoptosis in various cancer cell lines, contributing to the field of oncology.

KATP Channel Activation

Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as KATP channel activators . Research into 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could explore its application in modulating potassium channels, which has implications for treating conditions like ischemic heart disease and diabetes.

AMPA Receptor Modulation

AMPA receptor modulators are important in neuropharmacology, and 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been identified as such . The specific effects of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide on AMPA receptors could be valuable in developing treatments for neurological disorders.

PI3Kδ Inhibition

Novel 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been evaluated as PI3Kδ inhibitors, which are relevant in immunological and oncological research . Studying 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in this context could lead to advancements in therapies for diseases involving the PI3Kδ pathway.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-benzyl-1,2,7-thiadiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTKYQQQHIFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.